4-CHLORO-1-(DICHLOROMETHYL)-2-FLUOROBENZENE
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Overview
Description
4-Chloro-1-(dichloromethyl)-2-fluorobenzene is an organic compound with the molecular formula C7H4Cl2F It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, and 4 are substituted by chlorine, dichloromethyl, and fluorine groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(dichloromethyl)-2-fluorobenzene typically involves the chlorination of 2-fluorotoluene. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are further chlorinated to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(dichloromethyl)-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The dichloromethyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form simpler derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) in solvents like methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of simpler benzene derivatives with reduced functional groups.
Scientific Research Applications
4-Chloro-1-(dichloromethyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-(dichloromethyl)-2-fluorobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of electronegative chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(dichloromethyl)benzene: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Chloro-1-(dichloromethyl)-2-bromobenzene: Contains a bromine atom instead of fluorine, which can affect its reactivity and applications.
4-Chloro-1-(dichloromethyl)-2-iodobenzene:
Uniqueness
4-Chloro-1-(dichloromethyl)-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. These properties can influence its reactivity, making it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
4-chloro-1-(dichloromethyl)-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3F/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOKMNRPYWAZCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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